Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester
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Overview
Description
Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester is a synthetic peptide derivative. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the tyrosine residue, which is also sulfated. This compound is often used in biochemical and pharmacological research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (aspartic acid) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids, including tyrosine with a tert-butyloxycarbonyl group and a sulfation modification. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfated tyrosine residue can be oxidized under specific conditions.
Reduction: The peptide can be reduced to remove the sulfation group.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Oxidized peptide with modified tyrosine residue.
Reduction: Desulfated peptide.
Substitution: Peptide with free amine group on tyrosine.
Scientific Research Applications
Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its potential role in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester involves its interaction with specific molecular targets. The sulfated tyrosine residue can mimic natural sulfated peptides, allowing it to bind to receptors and modulate signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-Phenylethyl Ester: Similar structure with norleucine residues instead of aminohexanoic acid.
Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-NH2: Contains methionine residues and a primary amide function.
Uniqueness
Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester is unique due to its specific combination of amino acids and modifications, which confer distinct biochemical properties. Its sulfated tyrosine residue and Boc protecting group make it particularly useful in studying peptide-receptor interactions and developing peptide-based therapeutics .
Properties
Molecular Formula |
C51H67N7O15S |
---|---|
Molecular Weight |
1050.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C51H67N7O15S/c1-6-8-18-38(55-47(64)40(58-50(67)72-51(3,4)5)27-33-21-23-35(24-22-33)73-74(68,69)70)45(62)53-31-43(59)54-41(28-34-30-52-37-20-14-13-17-36(34)37)48(65)56-39(19-9-7-2)46(63)57-42(29-44(60)61)49(66)71-26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,52H,6-9,18-19,25-29,31H2,1-5H3,(H,53,62)(H,54,59)(H,55,64)(H,56,65)(H,57,63)(H,58,67)(H,60,61)(H,68,69,70)/t38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
IOXMTWKALARBDR-FDXDWZSASA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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